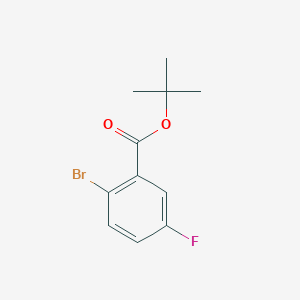

Tert-butyl 2-bromo-5-fluorobenzoate

Description

Significance of Aryl Halides and Benzoate (B1203000) Esters as Versatile Synthetic Intermediates

Aryl halides, which are aromatic compounds containing one or more halogen substituents, are fundamental building blocks in the construction of complex organic molecules. acs.org Their carbon-halogen bond provides a reactive "handle" for a vast array of transformations, most notably metal-catalyzed cross-coupling reactions. organic-chemistry.org Processes such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, making aryl halides indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. organic-chemistry.org The nature of the halogen (iodine, bromine, chlorine, or fluorine) influences the reactivity, allowing chemists to perform selective reactions when multiple different halogens are present in the same molecule.

Concurrently, benzoate esters are widely utilized in organic synthesis for several key reasons. thieme-connect.de Primarily, the ester group serves as a robust protecting group for the carboxylic acid functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. thieme-connect.de The choice of ester, such as methyl, ethyl, or the more sterically hindered tert-butyl group, allows for tailored stability and specific deprotection conditions. orgsyn.org Furthermore, the ester moiety can influence the electronic properties of the aromatic ring and can act as a directing group in certain electrophilic substitution reactions. The synthesis of these esters is commonly achieved through methods like the acylation of phenols with acid halides or the transesterification of other esters. thieme-connect.de

Research Imperatives and Strategic Importance of Tert-butyl 2-bromo-5-fluorobenzoate

The strategic importance of this compound lies in the specific arrangement of its three key functional groups on the benzene (B151609) ring. This trifunctional architecture makes it a highly valuable and versatile intermediate for the synthesis of complex, polysubstituted aromatic compounds.

The bromine atom at the 2-position serves as a primary site for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon or heteroatom-based substituents. The fluorine atom at the 5-position significantly modulates the electronic properties of the ring, increasing its electrophilicity and influencing the reactivity of the bromo group. It can also serve as a potential site for nucleophilic aromatic substitution under specific conditions.

The tert-butyl ester at the 1-position is a bulky protecting group for the carboxylic acid. Its steric hindrance can influence the regioselectivity of reactions at the adjacent bromo position. Crucially, this group can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then participate in a host of further transformations, such as amide bond formation. This multi-functional nature allows for a programmed, sequential reaction strategy, making this compound a key building block in the synthesis of targeted molecules, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1263281-14-6 | biosynth.com |

| Molecular Formula | C₁₁H₁₂BrFO₂ | biosynth.com |

| Molecular Weight | 275.11 g/mol | biosynth.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)Br | biosynth.com |

Research Applications and Synthetic Utility

This compound is primarily used as an intermediate building block in organic synthesis. Its value is derived from the orthogonal reactivity of its functional groups, which allows for stepwise and selective modifications. The bromo group is readily transformed via cross-coupling, while the tert-butyl ester provides stable protection for the carboxylic acid.

| Application Area | Reaction Type | Description | Source(s) |

| Intermediate Synthesis | Precursor to Substituted Benzoic Acids | The parent compound, 2-Bromo-5-fluorobenzoic acid, is a known building block. bldpharm.com The tert-butyl ester serves as a protected version, allowing for reactions that would be incompatible with a free carboxylic acid. | bldpharm.com |

| Cross-Coupling Reactions | Suzuki-Miyaura Coupling | The bromo-substituent acts as a reactive site for palladium-catalyzed Suzuki-Miyaura coupling to form new carbon-carbon bonds, a common strategy for building more complex molecular scaffolds. | |

| Pharmaceutical Scaffolding | Building Block for Bioactive Molecules | Halogenated aromatic compounds are critical intermediates for pharmaceuticals. google.com This compound provides a scaffold that can be elaborated into more complex structures for medicinal chemistry research. | google.com |

| Directed Ortho-Metalation (DoM) | Potential for Regioselective Functionalization | While not explicitly documented for this molecule in the provided results, related structures undergo DoM, where a directing group (like the ester) guides metallation and subsequent reaction at an adjacent position. The ester could potentially direct functionalization at the C6 position. |

An in-depth analysis of synthetic strategies for the formation of this compound and its analogs reveals a multifaceted approach, combining esterification, halogenation, and protective group chemistry. This article delineates the primary methodologies employed in the synthesis of this important chemical intermediate.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPNUWRXGPLOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of Tert Butyl 2 Bromo 5 Fluorobenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in tert-butyl 2-bromo-5-fluorobenzoate is a key functional handle for engaging in a wide array of transition metal-catalyzed cross-coupling reactions. Catalysts based on palladium, copper, nickel, and iron are commonly employed to forge new bonds at the bromine-substituted position, demonstrating the versatility of this substrate in organic synthesis.

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for C-C bond formation. For substrates like this compound, the reactivity of the C-Br bond is well-suited for several palladium-catalyzed transformations.

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl structures and other C-C bonds. It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reaction is broadly applicable to a wide range of aryl bromides, including those with both electron-donating and electron-withdrawing groups. nih.govmit.edu The general success with diverse substrates suggests its feasibility for this compound.

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table illustrates general conditions, as specific examples for this compound were not found in the provided search results.

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| 2,5-dibromo-3-methylthiophene | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 27-63% |

| General Aryl Bromides | General Arylboronic Acids | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | KF·2H₂O | THF | High |

The Stille coupling reaction joins an organohalide with an organotin compound (organostannane) catalyzed by palladium. youtube.comnumberanalytics.com This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. youtube.com The key steps in the mechanism are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from tin to palladium, and reductive elimination to form the C-C bond. numberanalytics.com

Although no specific examples of Stille couplings with this compound were identified in the literature search, the reaction is generally effective for aryl bromides. nih.gov The reactivity of arenesulfonyl chlorides, which are more reactive than aryl bromides but less reactive than aryl iodides in Stille couplings, highlights the broad applicability of this method. nih.gov

Table 2: General Conditions for Palladium-Catalyzed Stille Coupling This table illustrates general conditions, as specific examples for this compound were not found in the provided search results.

| Electrophile | Organostannane | Catalyst | Ligand | Solvent |

|---|---|---|---|---|

| Aryl Halide (R-X) | Organostannane (R'-SnBu₃) | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or AsPh₃ | Toluene, THF, or DMF |

| Arenesulfonyl Chloride | Aryl/Heteroaryl/Alkenylstannane | Pd₂(dba)₃ | Tri-2-furylphosphine | THF or Toluene |

Beyond the Suzuki and Stille reactions, other palladium-catalyzed methods are valuable for C-C bond formation.

Heck Reaction : This reaction couples aryl halides with alkenes. While aryl bromides can be challenging substrates due to potential side reactions like dehalogenation, effective systems have been developed. beilstein-journals.org Mechanistic steps involve oxidative addition, migratory insertion of the alkene, and β-hydride elimination. The reaction of this compound with an alkene like n-butyl acrylate (B77674) would be expected to yield a substituted cinnamate (B1238496) ester derivative.

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Modern protocols often allow for copper-free conditions, even at room temperature, expanding the reaction's scope and functional group tolerance. nih.govresearchgate.net Coupling this compound with a terminal alkyne would produce an arylalkyne, a valuable building block in materials science and medicinal chemistry.

The Ullmann reaction traditionally refers to the copper-promoted synthesis of symmetric biaryls from aryl halides at high temperatures. organic-chemistry.org Modern "Ullmann-type" reactions are catalytic and occur under milder conditions, enabling the formation of C-O and C-N bonds by coupling aryl halides with alcohols, phenols, and amines. nih.govorganic-chemistry.org These reactions are attractive due to the low cost and toxicity of copper compared to palladium. nih.gov

For this compound, an Ullmann-type coupling with a phenol (B47542) or an amine would lead to the formation of a diaryl ether or an N-aryl amine, respectively. The choice of ligand for the copper catalyst is often crucial for achieving high yields and broad substrate scope, especially for less reactive aryl halides or sterically hindered substrates. nih.gov

Table 3: Representative Conditions for Copper-Catalyzed Ullmann-Type Couplings This table illustrates general conditions, as specific examples for this compound were not found in the provided search results.

| Aryl Halide | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Aryl Iodides/Bromides | Phenols | CuI / Picolinic acid | K₃PO₄ | DMSO | Mild |

| Aryl Chlorides | Amines | CuI / Oxalic Diamide | - | - | Mild |

| Aryl Iodides | Alkylamines | CuI | - | - | Room Temp to 80°C |

As more sustainable and economical alternatives to palladium, catalysts based on first-row transition metals like nickel and iron have gained significant attention.

Nickel-Catalyzed Coupling : Nickel catalysts are highly effective for a variety of cross-coupling reactions, including the formation of C-C bonds from aryl halides. organic-chemistry.org They can be used in Kumada-Corriu couplings of aryl halides with Grignard reagents and in reductive cross-electrophile couplings of two different halides. organic-chemistry.orgnih.govrsc.org Nickel catalysis is particularly useful for coupling with alkyl halides. nih.gov The presence of electron-withdrawing groups on the aryl bromide, such as in this compound, can facilitate the initial oxidative addition step to the nickel center.

Iron-Catalyzed Coupling : Iron is an abundant, inexpensive, and environmentally benign metal, making it an attractive catalyst for industrial applications. rsc.orgacs.org Iron-catalyzed cross-coupling reactions, often involving Grignard reagents, can proceed under mild conditions to form C-C bonds. acs.orgnih.gov While the exact mechanism can be complex and substrate-dependent, these reactions provide a powerful method for alkylation and arylation. nih.gov The functional group tolerance of iron-catalyzed systems has been shown to accommodate ester groups, suggesting that this compound could be a viable substrate for these transformations. rsc.org

Table 4: Examples of Nickel and Iron-Catalyzed Cross-Coupling Reactions This table illustrates general conditions with representative aryl bromides.

| Metal | Aryl Halide | Coupling Partner | Catalyst/Ligand | Conditions | Product Type |

|---|---|---|---|---|---|

| Nickel | Electron-rich Aryl Bromides | Aryl/Alkenyl Halides | NiCl₂·dppp | (n-Bu)₃MgLi for magnesiation | Biaryls/Styrenes |

| Nickel | 4-Bromobenzoate | 1-Bromo-3-phenylpropane | NiBr₂ / Spiro-bidentate-pyox | Mn reductant, NMP solvent | Alkylated Arenes |

| Iron | Aryl Grignard Reagent | Primary/Secondary Alkyl Halide | FeCl₃ / TMEDA | THF, 0°C | Alkylated Arenes |

| Iron | ortho,ortho-disubstituted Aryl Grignard | Allyl Bromides | Fe(acac)₃ / TMU | THF, 0°C | Allyl Arenes |

Palladium-Catalyzed C-C Bond Forming Reactions

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzene (B151609) ring of this compound is rendered electron-deficient by the presence of the electron-withdrawing tert-butoxycarbonyl group and the fluorine atom. This electronic characteristic makes the compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com In an SNAr reaction, a potent nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen substituents in a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com

The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is enhanced by electron-withdrawing groups. youtube.com In the case of this compound, both the bromine and fluorine atoms are potential leaving groups. The site of nucleophilic attack is typically ortho or para to the electron-withdrawing substituents. The bromine atom is positioned ortho to the ester group and para to the fluorine atom, making the carbon to which it is attached a highly activated site for nucleophilic attack.

Conversely, the C-F bond can also be the site of substitution. While fluoride (B91410) is a poor leaving group in aliphatic substitution (SN1/SN2), it can be an effective leaving group in SNAr. The rate-determining step in SNAr is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing nature of the fluorine atom. masterorganicchemistry.com Studies on analogous compounds like 2-bromo-5-fluorobenzonitrile (B41413) have shown that nucleophilic substitution can occur selectively at the C-F bond. ossila.com Therefore, the reaction of this compound with strong nucleophiles, such as alkoxides or amines, could potentially yield a mixture of products corresponding to the substitution of either the bromine or the fluorine atom, with the precise outcome depending on the specific nucleophile and reaction conditions.

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzoate (B1203000) Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents. The available positions for substitution are C3, C4, and C6.

The substituents have the following directing effects:

tert-Butoxycarbonyl group (-COOtBu) at C1: This is a deactivating and meta-directing group. It directs incoming electrophiles to the C3 position.

Bromine atom (-Br) at C2: This is a deactivating but ortho, para-directing group. It directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

Fluorine atom (-F) at C5: This is also a deactivating but ortho, para-directing group. It directs incoming electrophiles to the C4 (ortho) and C6 (para) positions.

The combined influence of these groups suggests that electrophilic attack is most likely to occur at positions C4 and C6, as they are activated by two directing groups (the ortho, para-directing halogens). Position C3 is only directed by the meta-directing ester group. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation would be expected to yield a mixture of 4- and 6-substituted isomers. However, the steric hindrance from the adjacent tert-butyl ester group might disfavor substitution at the C6 position. Typical electrophilic halogenations require a Lewis acid catalyst like FeCl₃ or AlCl₃ to activate the halogen. masterorganicchemistry.comwikipedia.org Electrophilic fluorination can be achieved with specialized N-F reagents such as Selectfluor. wikipedia.org

Regioselective Functionalization and Derivatization of Aromatic Halides

The differential reactivity of the C-Br and C-F bonds in this compound allows for highly regioselective functionalization, particularly through palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the much stronger C-F bond. This reactivity difference enables the selective modification of the C2 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgmit.edu This method is widely used to form carbon-carbon bonds. For this compound, Suzuki coupling provides a direct route to 2-aryl-5-fluorobenzoate derivatives.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org This transformation is a powerful tool for constructing arylalkynes. The reaction with this compound would selectively yield tert-butyl 2-alkynyl-5-fluorobenzoates. researchgate.net

Below is a table summarizing typical conditions for these regioselective cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or DMF/H₂O | Room Temp. to 100 °C | 2-Aryl-5-fluorobenzoate |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | Room Temp. to 100 °C | 2-Alkynyl-5-fluorobenzoate |

This table presents representative conditions. Actual conditions may vary based on specific substrates.

Transformations Involving the Ester Moiety (e.g., Transesterification, Amidation)

The tert-butyl ester group of the title compound can undergo various transformations, allowing for further diversification of the molecular structure.

Transesterification: The tert-butyl group can be exchanged for other alkyl groups under catalytic conditions. This can be achieved using various methods, including catalysis by Lewis acids like B(C₆F₅)₃ or metal alkoxides. rsc.orgacs.org For example, reacting this compound with a different alcohol (e.g., methanol (B129727) or ethanol) in the presence of a suitable catalyst would yield the corresponding methyl or ethyl ester.

Amidation: The ester can be converted into an amide, a common functional group in pharmaceuticals. While direct amidation of esters is possible, a more common route involves a two-step process. First, the tert-butyl ester is hydrolyzed to the corresponding carboxylic acid (2-bromo-5-fluorobenzoic acid) under acidic conditions (e.g., using trifluoroacetic acid). The resulting carboxylic acid is then coupled with an amine using a standard peptide coupling reagent (e.g., EDC/HOBt) or after conversion to the more reactive acyl chloride (using SOCl₂ or (COCl)₂). Alternatively, some methods allow for the direct conversion of tert-butyl esters to amides by using specific reagents that generate an acid chloride intermediate in situ. organic-chemistry.org This would produce various N-substituted 2-bromo-5-fluorobenzamides.

The Versatility of this compound in the Synthesis of Advanced Organic Molecules

This compound is a halogenated aromatic carboxylate ester that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a tert-butyl ester group on a benzene ring, provides multiple reactive sites that can be selectively manipulated. This allows for the strategic construction of complex molecular architectures, making it a key intermediate in the development of new pharmaceuticals, agrochemicals, and other functional organic materials. The interplay between the ortho-bromo substituent, the meta-fluoro substituent, and the sterically bulky tert-butyl ester group governs its reactivity and utility in a wide range of chemical transformations.

Applications in the Synthesis of Advanced Organic Molecules

The strategic placement of reactive functional groups makes tert-butyl 2-bromo-5-fluorobenzoate a sought-after precursor for a variety of complex organic molecules. Its applications span across medicinal chemistry and agrochemical research, where it serves as a foundational scaffold for creating novel compounds with specific biological activities.

This compound is widely recognized as a crucial building block for the synthesis of pharmaceutical intermediates. biosynth.com The presence of the bromine atom allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of the final drug molecule. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be removed under specific conditions later in a synthetic sequence to reveal the acid or be converted to other functional groups. This compound is commercially available as a high-quality reference standard for use in pharmaceutical testing and development. biosynth.com

While direct incorporation into a named drug is proprietary information, its utility is evident from the synthesis of structurally similar compounds. For instance, related fluorinated bromo-aromatic compounds are key intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs). google.comgoogle.com The 2-bromo-5-fluorophenyl motif is a common feature in molecules designed for therapeutic applications.

The development of novel agrochemicals, such as herbicides, fungicides, and insecticides, often relies on fluorinated building blocks to enhance efficacy and metabolic stability. Fluorine-containing benzene (B151609) compounds are a significant class of intermediates in the synthesis of pesticides. google.com While specific examples detailing the use of this compound in a commercial agrochemical are not publicly available, related halogenated and fluorinated benzyl (B1604629) and benzoate (B1203000) derivatives are cited as critical intermediates in agrochemical synthesis. The structural motifs present in this compound are consistent with those commonly found in advanced agrochemical candidates.

Table 1: General Utility of Fluorinated Benzoic Acid Derivatives

| Area of Application | Role of Fluorine and Bromine | Example Compound Class |

|---|---|---|

| Agrochemicals | Enhance metabolic stability, binding affinity, and lipophilicity. The bromine atom provides a handle for further chemical modification. | Fluorinated herbicides and fungicides. |

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are present in a vast number of natural products and synthetic drugs. This compound serves as a valuable starting material for constructing various heterocyclic systems.

Indazoles and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties. A plausible and efficient route to indazole derivatives from this compound involves a two-step process. First, the ester can be reacted with hydrazine (B178648) (N₂H₄) to form the corresponding 2-bromo-5-fluorobenzohydrazide. This intermediate can then undergo an intramolecular cyclization to form a 5-fluoro-indazol-3-one, a derivative of indazole. organic-chemistry.org This cyclization is often promoted by a base and involves the displacement of the ortho-bromine atom by the terminal nitrogen of the hydrazide.

This synthetic strategy provides a direct pathway to functionalized indazolone cores, which can be further elaborated into more complex drug candidates. General methods for synthesizing indazoles often rely on precursors like 2-halobenzonitriles or 2-fluorobenzaldehydes reacting with hydrazine. organic-chemistry.orgnih.govcapes.gov.br

Table 2: Plausible Synthesis of 5-Fluoro-indazol-3-one

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | This compound, Hydrazine | Hydrazinolysis of the ester | 2-Bromo-5-fluorobenzohydrazide |

The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with activities ranging from anti-cancer to anti-anxiety. The most common methods for constructing this heterocyclic system, such as the Groebke–Blackburn–Bienaymé reaction, typically involve the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. wikipedia.org

This compound can serve as a precursor for the aldehyde component required in this synthesis. Through functional group manipulations, the tert-butyl ester can be converted to a 2-bromo-5-fluorobenzaldehyde. This aldehyde, bearing the key substitution pattern, can then be used in the multicomponent reaction to generate novel imidazo[1,2-a]pyridine analogues with a substituted phenyl group at a key position, offering new avenues for drug discovery.

The creation of diverse libraries of substituted aromatic compounds is essential for structure-activity relationship (SAR) studies in drug discovery. The bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling allows for the reaction of the aryl bromide with a wide variety of boronic acids or esters, introducing new aryl, heteroaryl, or alkyl groups at the 2-position. nih.govmit.edu This reaction is known for its mild conditions and high tolerance of functional groups.

The Buchwald-Hartwig amination provides a route to synthesize substituted anilines by coupling the aryl bromide with a broad range of primary or secondary amines. wikipedia.orglibretexts.org This reaction is fundamental for installing nitrogen-containing functional groups, which are prevalent in bioactive molecules. nih.govamazonaws.com

These coupling reactions enable the rapid generation of a library of substituted 2-aryl or 2-amino-5-fluorobenzoate derivatives from a single, common intermediate. These new benzene derivatives can then be evaluated for their biological activity or used in the synthesis of more complex targets. While the direct conversion of the benzene ring into a pyridine (B92270) ring is a complex process, the substituted benzene derivatives created from the title compound are themselves valuable for research.

Table 3: Key Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acid/ester (R-B(OR)₂) | C-C (Aryl-R) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

Advanced Spectroscopic and Chromatographic Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Connectivity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the arrangement of hydrogen atoms within a molecule. For tert-butyl 2-bromo-5-fluorobenzoate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the tert-butyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to confirming the compound's structure.

The aromatic region would typically show complex splitting patterns due to the coupling between adjacent, non-equivalent protons on the benzene (B151609) ring, as well as coupling to the fluorine atom. The tert-butyl group would present as a sharp singlet, integrating to nine protons, in a region characteristic for such groups.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Multiplet | 1H | Aromatic CH |

| ~ 7.2 - 7.4 | Multiplet | 2H | Aromatic CH |

| ~ 1.5 | Singlet | 9H | C(CH₃)₃ |

Note: This is a predicted data table. Actual experimental values may vary slightly.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is anticipated to show signals for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the six carbons of the aromatic ring. The positions of the bromo and fluoro substituents on the benzene ring will influence the chemical shifts of the aromatic carbons, and carbon-fluorine coupling will be observable for the carbon atoms in proximity to the fluorine atom.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 164 | C=O (Ester) |

| ~ 160 (doublet) | C-F |

| ~ 135 (doublet) | C-H (Aromatic) |

| ~ 125 | C-Br |

| ~ 120 (doublet) | C-H (Aromatic) |

| ~ 118 (doublet) | C-H (Aromatic) |

| ~ 82 | C(CH₃)₃ |

| ~ 28 | C(CH₃)₃ |

Note: This is a predicted data table. Actual experimental values may vary slightly and will show characteristic C-F coupling constants.

Fluorine (¹⁹F) NMR for Fluorinated Moiety Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would provide unambiguous evidence of the fluorine atom's presence and its electronic environment.

A single signal is expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling to the adjacent aromatic protons would result in a multiplet, providing further structural confirmation.

Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity |

| ~ -110 to -120 | Multiplet |

Note: This is a predicted data table. The chemical shift is relative to a standard such as CFCl₃.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming its molecular weight.

For this compound, an LC-MS analysis would ideally show a single major peak in the chromatogram, indicating a high degree of purity. The mass spectrum associated with this peak would display the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), whose mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

By comparing the experimentally measured exact mass of this compound with the theoretically calculated mass based on its molecular formula (C₁₁H₁₂BrFO₂), its elemental composition can be unequivocally confirmed.

Calculated and Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 275.0077 |

| [M+Na]⁺ | 297.9896 |

Note: This table shows the theoretically calculated exact masses for the protonated and sodiated molecular ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS is crucial for assessing purity and identifying potential byproducts from its synthesis. The gas chromatograph separates the compound from any impurities based on their boiling points and interactions with the column's stationary phase. Subsequently, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

The mass spectrum of this compound would be expected to show characteristic fragments. A primary and highly probable fragmentation pathway involves the loss of the stable tert-butyl carbocation. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in pairs of peaks (M+ and M+2) for bromine-containing fragments.

Table 1: Predicted GC-MS Fragmentation for this compound

| Fragment Ion | Mass-to-Charge (m/z) | Notes |

| [C(CH₃)₃]⁺ | 57 | Represents the stable tert-butyl carbocation. |

| [C₁₁H₁₂BrFO₂]⁺ | 274/276 | Molecular ion peak (M⁺), showing the isotopic pattern for bromine. |

| [C₇H₃BrFO]⁺ | 201/203 | Fragment corresponding to the loss of the tert-butoxy (B1229062) group. |

| [C₇H₄FO₂]⁺ | 155 | Fragment resulting from the loss of the bromine atom and the tert-butyl group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of different bonds. For this compound, the IR spectrum provides clear evidence for its key structural features.

The spectrum would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) group. Additionally, vibrations corresponding to C-H bonds in the tert-butyl group and the aromatic ring, as well as stretches for the C-Br, C-F, and C-O bonds, would be present. The C-H stretching vibrations of the alkyl group typically appear around 2860-2975 cm⁻¹. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule, including the C-Br stretching vibration, expected between 500 and 750 cm⁻¹. docbrown.info

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Tert-butyl Group | C-H Stretch | 2860 - 2975 docbrown.info |

| Ester | C=O Stretch | 1715 - 1735 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester | C-O Stretch | 1150 - 1250 |

| Aryl Halide | C-F Stretch | 1200 - 1270 |

| Alkyl Halide | C-Br Stretch | 500 - 750 docbrown.info |

Chromatographic Methods for Isolation and Purification

Chromatographic techniques are essential for monitoring reaction progress and for the isolation and purification of the target compound from starting materials, reagents, and byproducts.

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction. In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in an appropriate solvent system.

By comparing the spots of the reaction mixture with those of the starting materials (e.g., 2-bromo-5-fluorobenzoic acid), one can track the consumption of reactants and the formation of the product. The product, being an ester, is generally less polar than its carboxylic acid precursor and will thus travel further up the plate, resulting in a higher Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material has disappeared. This technique is widely used in similar syntheses involving fluorinated and brominated compounds. ambeed.com

Following the completion of the reaction, Column Chromatography is the standard method for purifying the crude product on a larger scale. The crude mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column.

Separation occurs based on the differential adsorption of the components to the stationary phase. Less polar compounds, like the desired this compound, will travel through the column more quickly than more polar impurities, such as any unreacted carboxylic acid. By systematically collecting fractions of the eluent and analyzing them (often by TLC), the pure product can be isolated. In related preparations, solvent systems such as ethyl acetate (B1210297) in isohexane or heptane (B126788) and dichloromethane (B109758) have been successfully used to purify structurally similar compounds, demonstrating the utility of this method. ambeed.com

Computational Chemistry and Theoretical Studies on Tert Butyl 2 Bromo 5 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like tert-butyl 2-bromo-5-fluorobenzoate, DFT calculations could provide a wealth of information about its fundamental properties.

These calculations would typically involve optimizing the geometry of the molecule to find its most stable three-dimensional arrangement of atoms. From this optimized structure, a variety of electronic properties can be calculated. These properties help in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the molecule in its ground state. | Value in Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Value in eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Value in eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | Value in eV |

| Dipole Moment | A measure of the net molecular polarity. | Value in Debye |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations. Actual values would require specific computational research.

Mechanistic Studies of Reaction Pathways and Transition States

Theoretical studies are instrumental in mapping out the step-by-step mechanisms of chemical reactions. For this compound, which is often used as an intermediate in organic synthesis, computational methods could be used to study the pathways of reactions it participates in, such as nucleophilic aromatic substitution or cross-coupling reactions.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Locating and characterizing the transition state structure provides deep insight into how the reaction proceeds.

Molecular Modeling and Conformational Analysis

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical and chemical properties. Molecular modeling techniques, including both quantum mechanical and molecular mechanics methods, are used to explore the different possible conformations of a molecule and determine their relative stabilities.

For this compound, a key aspect of its conformational analysis would be the orientation of the bulky tert-butyl group relative to the planar aromatic ring. The rotation around the ester bond would lead to different conformers with varying energies. Identifying the lowest energy conformer is essential as it represents the most populated state of the molecule under normal conditions.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry can be a predictive tool for understanding how a molecule will behave in a chemical reaction. By analyzing the electronic properties and steric factors of this compound, predictions can be made about its reactivity and the selectivity of its reactions.

For instance, the calculated distribution of electron density on the aromatic ring can indicate which positions are most susceptible to attack by electrophiles or nucleophiles. The presence of the bromine and fluorine atoms, with their differing electronic effects, along with the ester group, creates a specific pattern of reactivity. Computational models can quantify these effects and predict the likely outcome of a reaction, such as the regioselectivity in a substitution reaction. This predictive capability is highly valuable in the design of synthetic routes to new and complex molecules.

Emerging Research Avenues and Future Perspectives

The unique structural features of tert-butyl 2-bromo-5-fluorobenzoate, namely the ortho-bromo, meta-fluoro, and bulky tert-butyl ester groups, position it as a valuable substrate for exploring novel synthetic methodologies. Future research is poised to leverage this distinct reactivity to develop more efficient, sustainable, and innovative chemical transformations. The following sections delve into key emerging areas where this compound could play a significant role.

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 2-bromo-5-fluorobenzoate, and how do reaction conditions influence yield?

Answer:

A palladium-catalyzed C-H halogenation method is frequently employed, where ethyl 2-bromo-5-fluorobenzoate is synthesized using Pd(OAc)₂, Na₂S₂O₈, and trifluoromethanesulfonic acid (TfOH) in dichloroethane . Key factors include:

- Catalyst loading : Pd(OAc)₂ at 3.5 mol% ensures efficient activation.

- Oxidant choice : Sodium persulfate (Na₂S₂O₈) promotes halogenation.

- Acid environment : TfOH enhances electrophilic substitution.

Yield optimization requires strict control of stoichiometry (e.g., 1.05 equiv. NBS) and reaction time (monitored via TLC). Alternative routes may involve esterification of 2-bromo-5-fluorobenzoic acid with tert-butanol under acidic conditions, but this requires detailed kinetic studies to minimize side reactions.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : Low-temperature ¹H/¹³C NMR identifies conformational preferences of the tert-butyl group and detects rotational barriers (e.g., axial vs. equatorial conformers in similar triazinanes) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns for bromine/fluorine.

- X-ray crystallography : Resolves steric effects of the tert-butyl group in solid-state structures .

- DFT calculations : Predict thermodynamic stability of conformers and validate experimental data .

Intermediate: How do the electron-withdrawing bromo and fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Answer:

The meta -fluorine and ortho -bromo groups create a strongly electron-deficient aromatic ring, favoring NAS at specific positions:

- Fluorine directs electrophiles to the para position due to its -I effect.

- Bromine acts as a leaving group in NAS but may also participate in cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) .

Competing pathways (e.g., elimination vs. substitution) depend on solvent polarity and base strength. For example, polar aprotic solvents like DMF enhance NAS kinetics .

Intermediate: What strategies are recommended for optimizing reaction conditions during scale-up synthesis?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio) and identify interactions .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, reducing off-spec products .

- Pilot trials : Small-scale reactions (1–10 g) with rigorous quenching protocols ensure reproducibility before gram-scale synthesis .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

Answer:

- Triangulation : Cross-validate NMR, X-ray, and DFT results. For example, axial/equatorial tert-butyl conformers in solution may differ from solid-state structures due to solvent effects .

- Dynamic NMR : Analyze variable-temperature spectra to detect rotational barriers or fluxional behavior .

- Solvent modeling : Explicit solvent molecules in DFT simulations improve agreement with experimental data (e.g., tert-butyl group positioning) .

Advanced: What factors control regioselectivity in further functionalization (e.g., C-H activation vs. halogen exchange)?

Answer:

- Substituent effects : The electron-deficient ring favors C-H activation at less hindered positions (e.g., para to fluorine).

- Catalyst choice : Pd vs. Cu catalysts shift selectivity. Pd(OAc)₂ promotes directed C-H halogenation, while CuBr may mediate Ullmann-type coupling .

- Temperature : Higher temperatures (>100°C) favor thermodynamic control, often leading to more stable substitution patterns.

Advanced: How do solvent and additives influence the stability of intermediates during multi-step synthesis?

Answer:

- Solvent polarity : Dichloroethane stabilizes carbocation intermediates in esterification steps, while DMSO stabilizes enolates .

- Additives : Molecular sieves absorb water in esterification, shifting equilibrium toward product formation.

- Low-temperature quenching : Prevents decomposition of acid-sensitive intermediates (e.g., tert-butyl esters) .

Advanced: What computational methods are most effective for predicting reaction pathways and byproduct formation?

Answer:

- DFT with implicit/explicit solvation : Accurately models solvent effects on transition states and intermediates .

- Kinetic Monte Carlo simulations : Predict byproduct distributions in complex reaction networks.

- NBO analysis : Identifies hyperconjugative interactions stabilizing intermediates (e.g., tert-butyl group delocalization) .

Advanced: What challenges arise in scaling up palladium-catalyzed reactions, and how can they be mitigated?

Answer:

- Catalyst poisoning : Trace impurities in reagents deactivate Pd. Use ultra-pure solvents and pre-treated substrates .

- Exothermicity : Gradual addition of oxidants (e.g., Na₂S₂O₈) prevents runaway reactions.

- Waste management : Brominated byproducts require specialized disposal (e.g., collaboration with certified waste treatment firms) .

Advanced: How can kinetic isotopic effects (KIEs) and Hammett studies elucidate the mechanism of C-H activation?

Answer:

- KIEs : Deuterium labeling at the reaction site slows C-H cleavage, confirming a concerted metalation-deprotonation (CMD) mechanism .

- Hammett plots : Linear free-energy relationships using substituted benzoates reveal electronic effects on activation energy. A negative ρ value indicates electrophilic transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.